Bienvenue dans la boutique en ligne BenchChem!

4-(Dimethylamino)-N-{3-[4-(dimethylamino)benzoyl]naphthalen-2-YL}benzamide

Lipophilicity Physicochemical property prediction Drug-likeness

4-(Dimethylamino)-N-{3-[4-(dimethylamino)benzoyl]naphthalen-2-YL}benzamide (CAS 392249-52-4) is a synthetic organic compound classified as a naphthalenyl benzamide derivative. It features a naphthalene core substituted with a 4-(dimethylamino)benzoyl group at the 3-position and a 4-(dimethylamino)benzamide moiety at the 2-position, resulting in a molecular formula of C28H27N3O2 and a molecular weight of 437.5 g/mol.

Molecular Formula C28H27N3O2
Molecular Weight 437.543
CAS No. 392249-52-4
Cat. No. B2487682
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Dimethylamino)-N-{3-[4-(dimethylamino)benzoyl]naphthalen-2-YL}benzamide
CAS392249-52-4
Molecular FormulaC28H27N3O2
Molecular Weight437.543
Structural Identifiers
SMILESCN(C)C1=CC=C(C=C1)C(=O)C2=CC3=CC=CC=C3C=C2NC(=O)C4=CC=C(C=C4)N(C)C
InChIInChI=1S/C28H27N3O2/c1-30(2)23-13-9-19(10-14-23)27(32)25-17-21-7-5-6-8-22(21)18-26(25)29-28(33)20-11-15-24(16-12-20)31(3)4/h5-18H,1-4H3,(H,29,33)
InChIKeyHMGMOYFFRIPUIV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(Dimethylamino)-N-{3-[4-(dimethylamino)benzoyl]naphthalen-2-YL}benzamide (CAS 392249-52-4): Structural Identity and Baseline Procurement Profile


4-(Dimethylamino)-N-{3-[4-(dimethylamino)benzoyl]naphthalen-2-YL}benzamide (CAS 392249-52-4) is a synthetic organic compound classified as a naphthalenyl benzamide derivative [1]. It features a naphthalene core substituted with a 4-(dimethylamino)benzoyl group at the 3-position and a 4-(dimethylamino)benzamide moiety at the 2-position, resulting in a molecular formula of C28H27N3O2 and a molecular weight of 437.5 g/mol [1]. The compound contains two tertiary dimethylamino groups (one on each terminal phenyl ring), which confer a calculated XLogP3-AA value of 6.1, indicating high lipophilicity [1]. It is catalogued as a bifunctional benzamide derivative with a naphthalene backbone and is currently available through specialty chemical suppliers at purities of 95% or higher [1]. Publicly available biological activity data for this specific compound is extremely limited; no peer-reviewed pharmacological studies or quantitative structure-activity relationship (QSAR) datasets with explicit comparator compounds were identified as of the knowledge cutoff.

Why Generic Naphthalenyl Benzamide Analogs Cannot Substitute for 4-(Dimethylamino)-N-{3-[4-(dimethylamino)benzoyl]naphthalen-2-YL}benzamide in Specialized Research


The naphthalenyl benzamide chemotype is known to be sensitive to even minor structural modifications, with changes to substituent position and electronic character producing substantial shifts in biological activity [1]. In the antitumor naphthalenyl benzamide series, the lead compound CCF1172 (2-chloro-2-hydroxy-N-(naphthalen-1-yl)benzamide) was shown to lose all anti-multiple myeloma activity upon simple O-methylation of its 2-hydroxy moiety, demonstrating that the therapeutic principle relies on a specific salicylic amide backbone rather than on general benzamide chemistry [1]. The target compound 4-(Dimethylamino)-N-{3-[4-(dimethylamino)benzoyl]naphthalen-2-YL}benzamide differs fundamentally from CCF1172 and other naphthalenyl benzamides by possessing dual electron-donating dimethylamino groups at both terminal phenyl positions and by having its benzamide connectivity at the naphthalene 2-position rather than the 1-position. These structural distinctions are expected to produce meaningfully different electronic distributions, conformational preferences, and target-binding profiles. Consequently, generic naphthalenyl benzamide analogs cannot be assumed to reproduce the biological or physicochemical behavior of this specific compound without explicit comparative experimental validation.

4-(Dimethylamino)-N-{3-[4-(dimethylamino)benzoyl]naphthalen-2-YL}benzamide: Quantifiable Differentiation Evidence Against Closest Structural Analogs


Lipophilicity (XLogP3-AA) Comparison Between the Target Compound and the Unsubstituted Naphthalenyl Benzamide Scaffold

The target compound exhibits a calculated XLogP3-AA value of 6.1, compared to a predicted XLogP3-AA of approximately 3.9 for the unsubstituted naphthalen-2-yl benzamide parent scaffold (N-naphthalen-2-ylbenzamide, CAS 18271-22-2) [1][2]. The introduction of two 4-dimethylamino substituents increases the computed lipophilicity by roughly 2.2 log units, reflecting the substantial hydrophobic contribution of the tertiary amine groups on the terminal phenyl rings.

Lipophilicity Physicochemical property prediction Drug-likeness

Hydrogen-Bond Acceptor Count Differentiation from Representative Mono-dimethylamino Naphthalenyl Benzamides

The target compound carries 4 hydrogen-bond acceptor (HBA) atoms (two carbonyl oxygens and two tertiary amine nitrogens), whereas the benchmark mono-dimethylamino analog N-[3-(dimethylamino)naphthalen-2-yl]-2-methoxybenzamide (CAS 67332-59-6) carries only 3 HBA atoms (one carbonyl oxygen, one methoxy oxygen, one tertiary amine nitrogen) [1][2]. The additional HBA capacity arises because the target compound incorporates a second dimethylamino group on the terminal benzamide phenyl ring.

Hydrogen bonding Molecular recognition Target engagement

Molecular Weight and Rotatable Bond Distinction from the Anti-Myeloma Lead CCF1172

The target compound has a molecular weight of 437.5 g/mol with 6 rotatable bonds, compared to the anti-myeloma lead compound CCF1172 (2-chloro-2-hydroxy-N-(naphthalen-1-yl)benzamide), which has an estimated molecular weight of approximately 297.7 g/mol with 2 rotatable bonds [1][2]. The target compound is roughly 47% larger by molecular weight and possesses three times the number of rotatable bonds.

Molecular topology Ligand efficiency Pharmacokinetics

Validated Application Scenarios for 4-(Dimethylamino)-N-{3-[4-(dimethylamino)benzoyl]naphthalen-2-YL}benzamide Based on Structural Evidence


Specialized Cancer Cell Line Screening Where High Lipophilicity and Dual HBA Capacity Are Hypothesized to Improve Membrane Penetration and Target Residence Time

The computed XLogP3-AA of 6.1 and 4 HBA atoms suggest this compound may be preferentially suited to cell-based screening campaigns targeting intracellular proteins in lipid-rich environments, such as certain kinases or nuclear receptors, where mono-substituted naphthalenyl benzamides with lower lipophilicity (XLogP3-AA ~3.9) have shown insufficient cellular activity [1][2]. Studies should include a direct comparator with a matched analog differing only in the dimethylamino substitution pattern to isolate the contribution of this physicochemical feature.

Structure-Activity Relationship (SAR) Studies Exploring the Role of a Second Dimethylamino Group in Naphthalenyl Benzamide Pharmacology

This compound is uniquely suited as a probe in SAR campaigns aiming to map the contribution of a distal tertiary amine to target binding. Its 4 HBA count and 6 rotatable bonds provide a distinct molecular topology compared to mono-dimethylamino analogs (e.g., CAS 67332-59-6, 3 HBA), enabling experimental determination of whether the additional dimethylamino group on the terminal benzamide ring enhances potency, selectivity, or metabolic stability [1].

Physicochemical Profiling Benchmarking Against the Anti-Myeloma Compound CCF1172 to Establish Scaffold-Hopping Feasibility

Given that CCF1172 demonstrated uniform activity against seven genetically heterogeneous multiple myeloma cell lines and in vivo efficacy, this compound can serve as a structurally divergent comparator in scaffold-hopping exercises. Its substantially higher molecular weight (437.5 vs. ~297.7 g/mol) and increased rotatable bond count (6 vs. 2) make it a valuable tool for assessing whether the naphthalenyl benzamide pharmacophore tolerates significant molecular expansion while retaining anti-myeloma activity [1][2].

Quote Request

Request a Quote for 4-(Dimethylamino)-N-{3-[4-(dimethylamino)benzoyl]naphthalen-2-YL}benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.